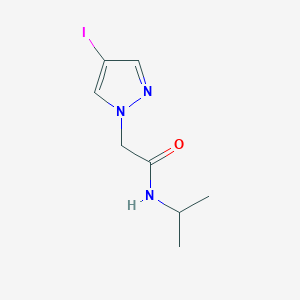![molecular formula C13H12N6OS B14945874 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14945874.png)
2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a heterocyclic compound that combines the structural features of pyrimidine and quinazolinone. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of guanidine with β-dicarbonyl compounds under acidic or basic conditions.
Formation of the Quinazolinone Ring: The quinazolinone ring is often synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling of Pyrimidine and Quinazolinone: The final step involves the coupling of the pyrimidine and quinazolinone moieties through a thiol linkage, which can be achieved using thiourea or similar reagents under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiol linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amino groups.
Substitution: The amino groups in the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学研究应用
2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and breast cancer. It also shows promise as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).
相似化合物的比较
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the quinazolinone moiety.
2,6-Diamino-4-pyrimidinone: Contains similar amino groups but differs in the overall structure and functional groups.
Uniqueness
2-{[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to its combined pyrimidine and quinazolinone structures, which confer distinct pharmacological properties. This dual structure allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
属性
分子式 |
C13H12N6OS |
|---|---|
分子量 |
300.34 g/mol |
IUPAC 名称 |
2-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H12N6OS/c14-9-5-10(15)18-13(17-9)21-6-11-16-8-4-2-1-3-7(8)12(20)19-11/h1-5H,6H2,(H,16,19,20)(H4,14,15,17,18) |
InChI 键 |
OAUWTQVFKNVNDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC(=CC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)


![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)

![3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14945832.png)

![N~3~-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-beta-alaninamide](/img/structure/B14945850.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
